5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione
Overview
Description
5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione, also known as FBT or FBT-1, is a small molecule compound that has been extensively studied in the field of medicinal chemistry. This compound has shown great potential in the treatment of various diseases, including cancer, diabetes, and inflammation.
Mechanism of Action
The exact mechanism of action of 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have shown that 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione inhibits the activity of various enzymes and proteins that are involved in cancer cell growth, inflammation, and glucose metabolism. 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. In cancer cells, 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione has been shown to induce cell cycle arrest and apoptosis. 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione has also been shown to inhibit the migration and invasion of cancer cells. In diabetic animal models, 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione has been shown to improve glucose tolerance and insulin sensitivity. 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione has also been shown to reduce inflammation in animal models of inflammation.
Advantages and Limitations for Lab Experiments
5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a small molecule compound that is easy to synthesize and purify. It has been extensively studied in various in vitro and in vivo models, and its mechanism of action is well understood. However, 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal models. 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione. One direction is the development of 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione analogs with improved solubility and bioavailability. Another direction is the investigation of 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione in combination with other anti-cancer or anti-inflammatory agents. 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione could also be investigated in clinical trials for its potential use in the treatment of diabetes. Lastly, the exact mechanism of action of 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione could be further elucidated to better understand its therapeutic potential.
Scientific Research Applications
5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione has been extensively studied in the field of medicinal chemistry due to its potential therapeutic benefits. It has been shown to have anti-cancer, anti-inflammatory, and anti-diabetic properties. 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione has been tested in various in vitro and in vivo models, including cancer cell lines, animal models of cancer, and diabetic animal models. 5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione has also been tested in clinical trials for its anti-cancer properties.
properties
IUPAC Name |
(5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-propyl-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3S/c1-2-11-22-19(23)18(26-20(22)24)12-14-7-9-16(10-8-14)25-13-15-5-3-4-6-17(15)21/h3-10,12H,2,11,13H2,1H3/b18-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSBJLMURHEPDA-PDGQHHTCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3F)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3F)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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